2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol
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Overview
Description
2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol typically involves the reaction of benzo[d][1,3]dioxole derivatives with phenolic compounds under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is performed under an inert atmosphere, often using a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: Shares the benzo[d][1,3]dioxole moiety but differs in its functional groups.
3-(Benzo[d][1,3]dioxol-5-yl)-2-propenal: Another compound with the benzo[d][1,3]dioxole structure, used in different chemical contexts.
Uniqueness
2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C15H14O4/c1-15(17,11-4-2-3-5-12(11)16)10-6-7-13-14(8-10)19-9-18-13/h2-8,16-17H,9H2,1H3 |
InChI Key |
OLQFYGXRKQTSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3O)O |
Origin of Product |
United States |
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